molecular formula C14H21N3O B2576113 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379996-12-8

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No. B2576113
CAS RN: 2379996-12-8
M. Wt: 247.342
InChI Key: JZEDZKLBAQDWRS-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as CP-122,288 and belongs to the class of pyrimidine derivatives.

Scientific Research Applications

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has neuroprotective properties and can improve cognitive function in animal models of these diseases.
Another potential application of this compound is in the treatment of cancer. Studies have shown that 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have suggested that this compound acts as a modulator of specific neurotransmitter systems in the brain, such as the cholinergic and dopaminergic systems. It has also been shown to inhibit the activity of enzymes involved in the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its low toxicity profile. This makes it a safe compound to work with and minimizes the risk of adverse effects on experimental subjects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 2,4-diamino-5-methylpyrimidine with 1-(cyclopropylmethyl)piperidine-4-carbaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium acetate or potassium carbonate, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 70%.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-8-15-14(16-9-11)18-13-4-6-17(7-5-13)10-12-2-3-12/h8-9,12-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEDZKLBAQDWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine

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